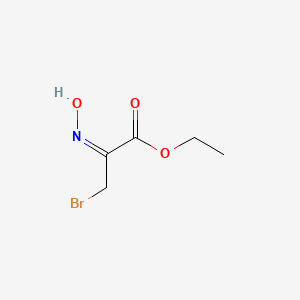
Ethyl 3-bromo-2-(hydroxyimino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-bromo-2-(hydroxyimino)propanoate is an organic compound with the molecular formula C5H8BrNO3 It is a derivative of propanoic acid and is characterized by the presence of a bromine atom, a hydroxyimino group, and an ethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be synthesized through the reaction of ethyl 3-bromo-2-oxopropanoate with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, with the formation of the hydroxyimino group occurring through nucleophilic addition to the carbonyl group of the starting material .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. This includes the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-bromo-2-(hydroxyimino)propanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different substituted products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate is commonly used as a base to facilitate nucleophilic substitution reactions.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used to reduce the hydroxyimino group.
Major Products Formed
Nucleophilic Substitution: Various substituted ethyl 3-bromo-2-(hydroxyimino)propanoates, depending on the nucleophile used.
Reduction: Ethyl 3-amino-2-(hydroxyimino)propanoate.
Aplicaciones Científicas De Investigación
Ethyl 3-bromo-2-(hydroxyimino)propanoate has several applications in scientific research:
Chemistry: It is used as a reagent for the preparation of ethyl esters of α-amino acids.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the synthesis of various organic compounds and intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 3-bromo-2-(hydroxyimino)propanoate involves its reactivity towards nucleophiles and reducing agents. The bromine atom and hydroxyimino group are key functional groups that participate in these reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
Ethyl 3-bromo-2-(hydroxyimino)propanoate can be compared with other similar compounds such as:
Ethyl 3-bromo-2-oxopropanoate: Lacks the hydroxyimino group and has different reactivity.
Ethyl 3-amino-2-(hydroxyimino)propanoate: Formed by the reduction of the hydroxyimino group.
Ethyl 3-chloro-2-(hydroxyimino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C5H8BrNO3 |
|---|---|
Peso molecular |
210.03 g/mol |
Nombre IUPAC |
ethyl (2E)-3-bromo-2-hydroxyiminopropanoate |
InChI |
InChI=1S/C5H8BrNO3/c1-2-10-5(8)4(3-6)7-9/h9H,2-3H2,1H3/b7-4- |
Clave InChI |
ZKBUGUZPMZDNRT-DAXSKMNVSA-N |
SMILES isomérico |
CCOC(=O)/C(=N\O)/CBr |
SMILES canónico |
CCOC(=O)C(=NO)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)
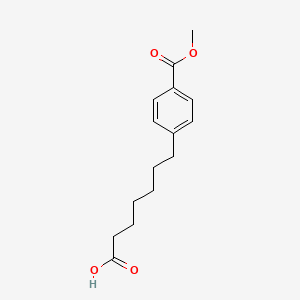
![(6S,9AS)-1-oxooctahydro-1H-pyrido[1,2-a]pyrazine-6-carbonitrile](/img/structure/B13092155.png)
![[1,1,1-Trimethyl-N-(trimethylsilyl)silanaminato]bis(triphenylphosphine)nickel](/img/structure/B13092160.png)

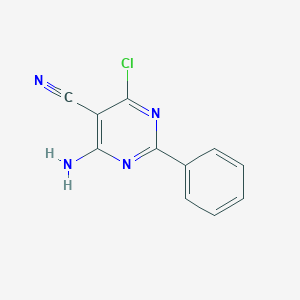
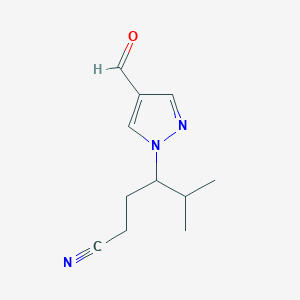
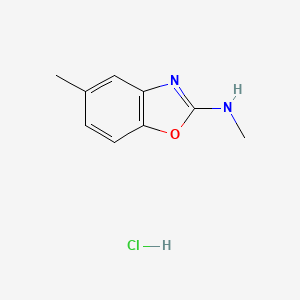
![Cuprate(2-),bis[4-(3-hydroxy-3-phenyl-1-triazenyl)benzenesulfonato(2-)]-,dihydrogen](/img/structure/B13092185.png)
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

